molecular formula C15H19NO5 B14674664 (2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate CAS No. 40374-14-9

(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate

Cat. No.: B14674664
CAS No.: 40374-14-9
M. Wt: 293.31 g/mol
InChI Key: NQQWCDMYWSQASG-UHFFFAOYSA-N
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Description

(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzodioxole ring substituted with diethyl groups and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate typically involves the reaction of 2,2-diethyl-1,3-benzodioxole with N-acetyl-N-methylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and advanced purification techniques. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to optimize the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of (2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .

Properties

CAS No.

40374-14-9

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate

InChI

InChI=1S/C15H19NO5/c1-5-15(6-2)20-12-9-7-8-11(13(12)21-15)19-14(18)16(4)10(3)17/h7-9H,5-6H2,1-4H3

InChI Key

NQQWCDMYWSQASG-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)C(=O)C)CC

Origin of Product

United States

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